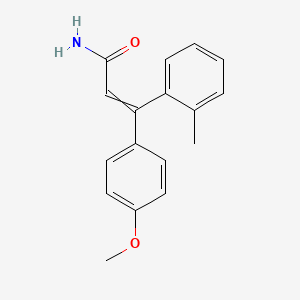
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with two aromatic rings, one substituted with a methoxy group and the other with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methylbenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine intermediates.
Reduction: The imine intermediates are then reduced to form the corresponding amines.
Amide Formation: The final step involves the reaction of the amines with acryloyl chloride under basic conditions to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) for the reduction step.
Continuous Flow Reactors: To enhance the efficiency and yield of the reactions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic rings.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the second aromatic ring.
3-(4-Methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group on the second aromatic ring.
Uniqueness
3-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide is unique due to the specific combination of methoxy and methyl substituents on the aromatic rings, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
920986-08-9 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c1-12-5-3-4-6-15(12)16(11-17(18)19)13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H2,18,19) |
InChI 键 |
WGFRGGZKQCMKLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=CC(=O)N)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


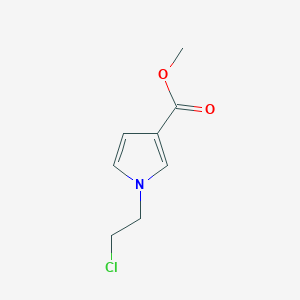
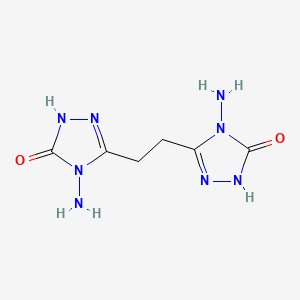
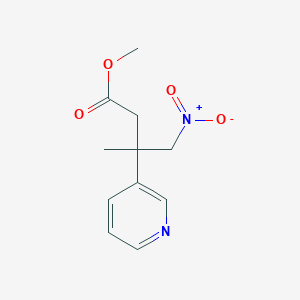
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
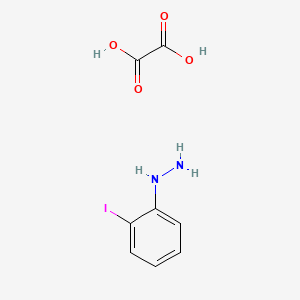
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
